Gly-leu amide HCl
Description
Glycine-leucine amide hydrochloride (Gly-Leu amide HCl) is a dipeptide derivative composed of glycine (Gly) and leucine (Leu) linked via an amide bond, with a hydrochloride salt. Structurally, it retains the backbone conformation of the Gly-Leu sequence but features a terminal amide group, distinguishing it from free dipeptides or esterified variants. This compound has garnered attention in biochemical and pharmacological research due to its role in modulating cellular signaling pathways and enhancing biomolecular synthesis. Studies highlight its ability to promote skin hydration, stimulate intestinal epithelial cell proliferation, and activate mTOR-mediated protein synthesis . Its stability under physiological conditions and bioavailability via oral administration make it a candidate for therapeutic and nutraceutical applications .
Structure
2D Structure
Properties
Molecular Formula |
C8H18ClN3O2 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(8(10)13)11-7(12)4-9;/h5-6H,3-4,9H2,1-2H3,(H2,10,13)(H,11,12);1H |
InChI Key |
GMQLFFQMNNLUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Gly-leu amide hydrochloride can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The key steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the free amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of gly-leu amide hydrochloride typically involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gly-leu amide hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the amino and carboxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carboxyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Hydrolysis: Glycine and leucine are the primary products of hydrolysis.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the dipeptide.
Scientific Research Applications
Gly-leu amide hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of gly-leu amide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The peptide bond in gly-leu amide hydrochloride is crucial for its biological activity, as it determines the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Gly-Leu amide HCl shares structural and functional similarities with other dipeptides and amide derivatives. Below is a comparative analysis based on biological activity, conformational stability, and synthetic pathways.
Structural and Conformational Differences
- Trans Conformation : Gly-Leu amide adopts a stable trans conformation at the amide bond, as shown by ROESY NMR spectra. This conformation is critical for interactions with cellular receptors .
- Flexibility : Compared to Cma/Tma-derived amides, this compound lacks one hydrogen bond, conferring greater conformational flexibility while retaining bioactivity .
- Sequence Specificity : Unlike Asp-Xxx or Xxx-Asp motifs (prone to cleavage in antibodies), Gly-Leu’s stability under mild acidic conditions enhances its therapeutic utility .
Biological Activity
Gly-Leu amide HCl, a dipeptide derivative composed of glycine (Gly) and leucine (Leu), has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, drawing from various studies and findings.
Synthesis of this compound
Gly-Leu amide can be synthesized through various methods, typically involving the coupling of glycine and leucine using different coupling agents. The synthesis often yields high purity and can be achieved using solid-phase peptide synthesis (SPPS) techniques or classical organic chemistry methods.
Table 1: Synthesis Methods for this compound
| Method | Yield (%) | Notes |
|---|---|---|
| SPPS | 85-90 | High purity, suitable for large-scale synthesis |
| Classical Organic Synthesis | 75-80 | Requires careful monitoring of reaction conditions |
Antimicrobial Properties
Gly-Leu amide has demonstrated significant antimicrobial activity against various pathogens. Studies indicate its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Pathogens Tested :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Candida albicans (fungus)
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Cytotoxic Effects
Research has shown that Gly-Leu amide exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cells, demonstrating potent cytotoxicity.
- Cell Lines Tested :
- Dalton’s Lymphoma Ascites (DLA)
- Ehrlich’s Ascites Carcinoma (EAC)
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| Dalton’s Lymphoma | 10 |
| Ehrlich’s Ascites | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of leucine may facilitate the interaction with cell membranes, leading to increased permeability and cell death.
- Inhibition of Protein Synthesis : By mimicking natural peptides, Gly-Leu amide may interfere with ribosomal function and protein synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, Gly-Leu amide may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of Gly-Leu amide revealed that it significantly inhibited the growth of both Staphylococcus aureus and E. coli, suggesting its potential use as a natural preservative in food or pharmaceutical products.
- Cytotoxicity Assessment in Cancer Research : In vitro studies showed that treatment with Gly-Leu amide led to a dose-dependent reduction in viability in DLA and EAC cells, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What experimental approaches are used to investigate Gly-Leu amide HCl’s role in promoting cell proliferation and protein synthesis?
this compound enhances intestinal epithelial cell (IEC) proliferation via mTOR signaling. Key methodologies include:
- Cell cycle analysis using flow cytometry to quantify G1/S phase shifts .
- Western blotting to measure phosphorylation levels of mTOR and S6K1, critical markers of protein synthesis pathways .
- Transcriptome sequencing to identify differentially expressed genes (e.g., PCYT2, SPP1) linked to amino acid transport and PI3K signaling .
- Validation of RNA-seq data with RT-PCR for target genes and immunofluorescence for cytokeratin/enterokinase expression .
Q. How is this compound synthesized and characterized for purity in preclinical studies?
- Synthesis : Typically prepared via solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Bachem AG protocols are commonly referenced .
- Characterization :
- HPLC for purity assessment (>95% threshold).
- Mass spectrometry (LC-MS) for molecular weight confirmation.
- NMR spectroscopy (e.g., ROESY) to verify trans-amide conformations, as demonstrated in cyclic tetrapeptide studies .
Q. What in vitro models are suitable for studying this compound’s effects on skin hydration?
- Normal Human Epidermal Keratinocytes (NHEKs) :
- Measure hyaluronan (HA) synthesis via ELISA after treatment with Gly-Leu (10 µg/ml) .
- Quantify HAS2 mRNA levels using qPCR to assess transcriptional regulation of HA production .
- UVB-irradiated hairless mice :
- Evaluate skin elasticity via cutometer measurements and histopathology for epidermal thickness .
Advanced Research Questions
Q. How can contradictory data on this compound’s neuromodulatory effects be resolved?
Studies report conflicting results:
- No locomotor changes in mice at doses up to 1000 mg/kg .
- Elevated dopamine levels in the nucleus accumbens (nAc) at intermediate doses . Methodological recommendations :
- Use microdialysis for real-time monitoring of dopamine release in specific brain regions.
- Standardize dosing intervals and sacrifice timepoints (e.g., 20-min post-injection) to capture transient effects .
- Compare tissue homogenates (ex vivo) with in vivo behavioral assays to disentangle pharmacokinetic vs. pharmacodynamic variability .
Q. What strategies optimize experimental design for this compound’s dual roles in nutrient absorption and skin repair?
- Dose-response curves : Test concentrations from 10–100 µg/ml in NHEKs to identify non-cytotoxic ranges (e.g., 100 µg/ml in viability assays) .
- Pathway inhibition : Co-treat with mTOR inhibitors (e.g., rapamycin) to confirm mechanistic specificity in IEC proliferation .
- Cross-species validation : Compare avian (chicken IEC) and mammalian (mouse/human) models to assess translational relevance .
Q. How do structural conformations of this compound influence its bioactivity?
- ROESY and VT-NMR : Detect hydrogen bonding patterns and conformational flexibility in amide backbones .
- Molecular dynamics simulations : Predict interactions with targets like HAS2 or mTORC1 based on solvent accessibility and residue dynamics .
- Chirality controls : Synthesize D-isomer analogs to test enantiomer-specific effects on HA synthesis .
Data Interpretation and Reproducibility Challenges
Q. Why do transcriptomic profiles vary between Gly-Leu, Gly-Gly, and Gly treatments in IECs?
- Gly-Leu induces 30 differentially expressed genes vs. 54 for Gly alone, suggesting dipeptide-specific regulation of amino acid transporters (e.g., SLC6A19) .
- Pathway enrichment tools (e.g., DAVID, KEGG) reveal Gly-Leu’s unique activation of nitric oxide synthase and PI3K-Akt signaling .
Q. How can researchers address discrepancies in HA synthesis outcomes across keratinocyte studies?
- Standardize cell passage numbers : Primary NHEKs lose differentiation capacity beyond passage 4, affecting HA measurements .
- Control for extracellular Ca²⁺ levels , which modulate HAS2 expression independently of dipeptide treatment .
Methodological Best Practices
- Citations : Use primary sources for experimental protocols (e.g., Bachem AG for synthesis , Invitrogen for NHEK culture ).
- Data validation : Replicate key findings (e.g., mTOR activation) across ≥2 independent assays (Western blot + immunofluorescence) .
- Ethical reporting : Distinguish between exploratory and hypothesis-driven analyses in publications to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
